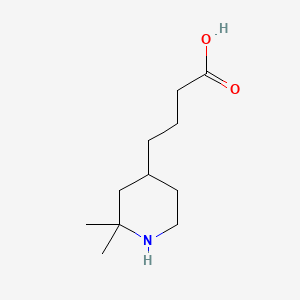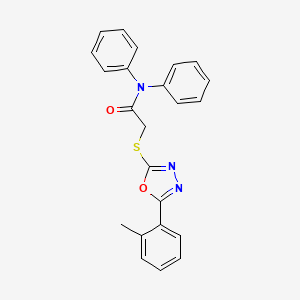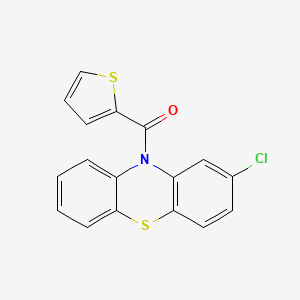
(2-Chloro-10H-phenothiazin-10-yl)(thiophen-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Chloro-10H-phenothiazin-10-yl)(thiophen-2-yl)methanone is a complex organic compound that belongs to the phenothiazine class of chemicals. This compound is characterized by the presence of a phenothiazine core substituted with a chlorine atom and a thiophene ring. Phenothiazines are known for their diverse biological activities and are widely used in medicinal chemistry.
準備方法
The synthesis of (2-Chloro-10H-phenothiazin-10-yl)(thiophen-2-yl)methanone typically involves the reaction of 2-chloro-10H-phenothiazine with thiophene-2-carboxylic acid chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
化学反応の分析
(2-Chloro-10H-phenothiazin-10-yl)(thiophen-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced phenothiazine derivatives.
科学的研究の応用
(2-Chloro-10H-phenothiazin-10-yl)(thiophen-2-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Phenothiazine derivatives are known for their antipsychotic and antiemetic properties, and this compound is investigated for similar therapeutic uses.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of (2-Chloro-10H-phenothiazin-10-yl)(thiophen-2-yl)methanone involves its interaction with various molecular targets. In biological systems, phenothiazine derivatives are known to interact with dopamine receptors, leading to their antipsychotic effects. The compound may also inhibit the activity of certain enzymes, contributing to its antimicrobial and anticancer properties .
類似化合物との比較
(2-Chloro-10H-phenothiazin-10-yl)(thiophen-2-yl)methanone can be compared with other phenothiazine derivatives such as chlorpromazine and prochlorperazine. While all these compounds share a common phenothiazine core, the presence of different substituents imparts unique properties to each compound. For instance:
Chlorpromazine: Known for its antipsychotic and antiemetic properties.
Prochlorperazine: Primarily used as an antiemetic and for the treatment of vertigo.
This compound: Investigated for its potential antimicrobial and anticancer activities.
特性
分子式 |
C17H10ClNOS2 |
|---|---|
分子量 |
343.9 g/mol |
IUPAC名 |
(2-chlorophenothiazin-10-yl)-thiophen-2-ylmethanone |
InChI |
InChI=1S/C17H10ClNOS2/c18-11-7-8-15-13(10-11)19(17(20)16-6-3-9-21-16)12-4-1-2-5-14(12)22-15/h1-10H |
InChIキー |
INJCMPRXVXUTOQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)Cl)C(=O)C4=CC=CS4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


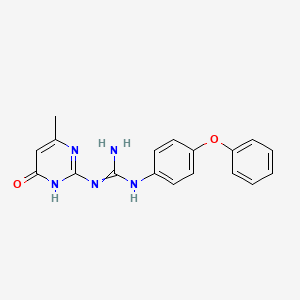
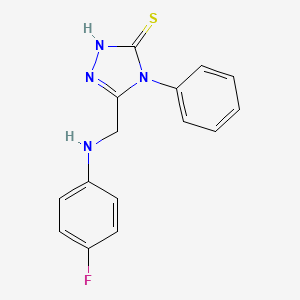
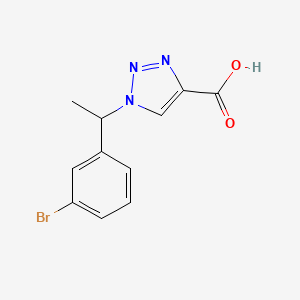

![Ethyl 3-isopropyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate](/img/structure/B11772940.png)

![N-(5-Amino-6-methylbenzo[d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B11772944.png)
![1-(m-Tolyl)-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B11772949.png)

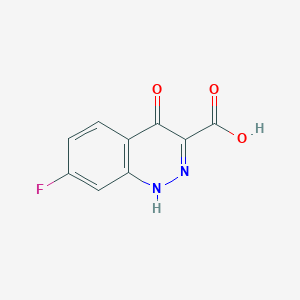
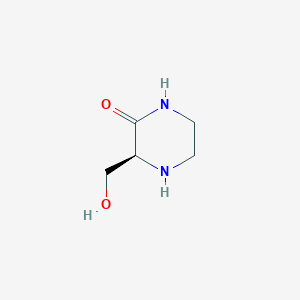
![2-(Difluoromethoxy)-6-methylbenzo[d]oxazole](/img/structure/B11772972.png)
